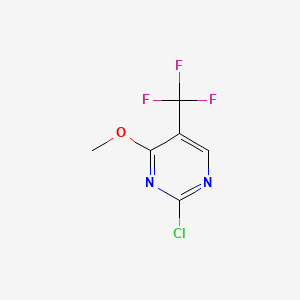

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUSEPOFBSZNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The 4-chloro group in 2,4-DCTFMP exhibits higher reactivity toward nucleophilic displacement compared to the 2-position due to electronic effects from the trifluoromethyl group. Methoxy substitution is achieved using sodium methoxide (NaOMe) in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C). A typical procedure involves:

-

Dissolving 2,4-DCTFMP (1 equiv) in THF.

-

Adding NaOMe (1.2 equiv) dropwise at 0°C.

-

Refluxing for 12–24 hours.

-

Quenching with saturated ammonium chloride, followed by extraction with dichloromethane and purification via column chromatography.

Key Data:

Selectivity for the 4-position is ensured by the electron-withdrawing trifluoromethyl group, which deactivates the 2-chloro position toward nucleophilic attack.

Pyrimidine Ring Construction with Pre-Functionalized Groups

An alternative approach constructs the pyrimidine ring with pre-introduced methoxy and trifluoromethyl groups. This method avoids the challenges of selective substitution and is suitable for large-scale production.

Stepwise Cyclization Strategy

-

Formation of the Pyrimidine Core: Reacting 1,1,3,3-tetramethoxypropane with guanidine hydrochloride in ethanol under acidic conditions yields 4-methoxypyrimidine.

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at the 2-position, forming 2-chloro-4-methoxypyrimidine.

-

Trifluoromethylation: The 5-position is functionalized using Ruppert–Prakash reagent (TMSCF₃) in the presence of catalytic cesium fluoride (CsF) in DMF at 100°C.

Key Data:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux | 78% | |

| Chlorination | POCl₃, 110°C, 6 h | 85% | |

| Trifluoromethylation | TMSCF₃/CsF, DMF, 100°C | 60% |

This route offers modularity but requires stringent control over trifluoromethylation regioselectivity.

Industrial-Scale Continuous Flow Synthesis

For commercial production, continuous flow reactors enhance yield and purity by optimizing mass and heat transfer. A patented method involves:

-

Mixing 2,4-DCTFMP and sodium methoxide in DMSO.

-

Pumping the solution through a heated reactor (70°C, residence time: 30 min).

-

In-line quenching and liquid-liquid separation to isolate the product.

Advantages:

-

Throughput: 1–5 kg/h per reactor module.

-

Purity: >99% by HPLC.

-

Safety: Reduced handling of hazardous intermediates.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Short synthetic route | Requires pure 2,4-DCTFMP | 65–72% | High |

| Ring Construction | Modular design | Multi-step, costly reagents | 60% | Moderate |

| Continuous Flow | High purity, safety | Initial capital investment | 75% | Very High |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 2-position.

Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

Oxidation: Aldehydes, acids, or ketones depending on the reaction conditions.

Scientific Research Applications

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Effects and Physical Properties

The table below compares key physical properties and substituent positions of 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine with analogous compounds:

Key Observations:

- Substituent Position Sensitivity : The trifluoromethyl group at position 5 in the target compound distinguishes it from analogs like 2-chloro-4-(trifluoromethyl)pyrimidine (CF₃ at position 4), significantly altering electronic distribution and reactivity .

- Electron-Donating vs. Withdrawing Groups : The methoxy group at position 4 in the target compound donates electrons via resonance, partially counteracting the electron-withdrawing effects of Cl and CF₃. This contrasts with 4-chloro-5-fluoro-2-methoxypyrimidine, where Cl and F at positions 4 and 5 create a stronger electron-deficient ring .

Biological Activity

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique pharmacological properties. This article reviews its biological activity, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds related to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity. In vitro assays indicate that certain derivatives exhibit IC50 values comparable to the standard drug celecoxib, suggesting strong anti-inflammatory properties.

Table 1: COX-2 Inhibition Potency of Pyrimidine Derivatives

| Compound | IC50 (μmol) |

|---|---|

| 2-Chloro-4-methoxy-5-(CF3) | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivative A | 0.05 ± 0.02 |

| Other Pyrimidine Derivative B | 0.03 ± 0.01 |

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial efficacy against various pathogens. Studies report effective action against Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 μg/mL |

| S. aureus | 15 μg/mL |

| A. flavus | 30 μg/mL |

| A. niger | 20 μg/mL |

Anticancer Activity

The anticancer properties of pyrimidine derivatives are also significant. Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study involving the MDA-MB-231 triple-negative breast cancer cell line, the compound demonstrated an IC50 value of , indicating potent activity compared to doxorubicin.

Table 3: Cytotoxicity of Pyrimidine Derivatives on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.027 |

| Caco-2 | 0.040 |

| Non-cancer MCF10A | >1 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- COX Enzyme Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby decreasing inflammation.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.

- Anticancer Pathways : It induces apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of pyrimidines by increasing their lipophilicity and bioavailability.

Table 4: SAR Analysis of Pyrimidine Derivatives

| Substituent | Effect on Activity |

|---|---|

| -Cl | Increased COX inhibition |

| -OCH3 | Enhanced cytotoxicity |

| -CF3 | Improved antimicrobial activity |

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine to improve yield and purity?

- Methodological Answer: Optimizing synthesis involves:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions at the 2-chloro position .

- Temperature control : Maintaining 60–80°C prevents side reactions and ensures regioselectivity .

- Base choice : Triethylamine or sodium hydride facilitates deprotonation and intermediate stabilization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer: Key techniques include:

- NMR spectroscopy : and NMR identify substituent positions and confirm trifluoromethyl/methoxy groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in regiochemistry and crystallographic packing .

Q. What experimental approaches are recommended to assess the stability of this compound under various conditions?

- Methodological Answer:

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- pH-dependent studies : Dissolve in buffers (pH 1–13) and track hydrolysis rates using UV-Vis spectroscopy .

- Light sensitivity : Perform photostability tests under ICH Q1B guidelines with controlled UV/visible light exposure .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The trifluoromethyl group at C5 withdraws electron density, enhancing C2-chloro reactivity, while the methoxy at C4 donates electrons, stabilizing intermediates .

- Kinetic studies : Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-H pyrimidines) using stopped-flow techniques in acetonitrile .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives?

- Methodological Answer:

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .

- Pharmacokinetic modeling : Correlate in vitro IC values with in vivo exposure (AUC, C) to adjust dosing regimens .

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells .

Q. How can isotopic labeling (e.g., deuterium or tritium) trace metabolic pathways of derivatives?

- Methodological Answer:

- Synthesis of labeled analogs : Introduce or at non-labile positions (e.g., methoxy or trifluoromethyl groups) via Pd-catalyzed hydrogen isotope exchange .

- Mass spectrometry imaging : Track isotope distribution in tissues to map metabolic hotspots .

- Reaction intermediate trapping : Use -NMR to monitor fluorinated metabolites in real-time .

Q. How can computational methods predict regioselectivity in further functionalization of this pyrimidine scaffold?

- Methodological Answer:

- Molecular docking : Simulate interactions with enzymes (e.g., kinases) to prioritize C5-trifluoromethyl or C4-methoxy for modification .

- Machine learning models : Train on pyrimidine reaction databases to predict site-specific reactivity (e.g., Suzuki coupling at C2 vs. C4) .

- Transition state analysis : Use QM/MM simulations to model energy barriers for competing reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.